molecular formula C7H4BrClF2 B8618858 2-Bromo-4,5-difluorobenzyl chloride

2-Bromo-4,5-difluorobenzyl chloride

Cat. No.: B8618858
M. Wt: 241.46 g/mol
InChI Key: NPLMBLRVDGENDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5-difluorobenzyl chloride is an organic compound with the molecular formula C7H4BrClF2. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in the benzene ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-difluorobenzyl chloride can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-4,5-difluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of less halogenated benzene derivatives.

Scientific Research Applications

2-Bromo-4,5-difluorobenzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates that participate in various organic reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: Similar structure but lacks the fluorine atoms.

    2-Bromo-1-chlorobenzene: Positional isomer with different reactivity.

    1-Bromo-4-chlorobenzene: Another positional isomer with distinct properties.

Uniqueness: 2-Bromo-4,5-difluorobenzyl chloride is unique due to the presence of both bromine and chlorine atoms along with two fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

1-bromo-2-(chloromethyl)-4,5-difluorobenzene

InChI

InChI=1S/C7H4BrClF2/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2

InChI Key

NPLMBLRVDGENDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

146 μl of thionyl chloride in 2.5 ml of dichloromethane are added dropwise to 300 mg of (2-bromo-4,5-difluorophenyl)methanol in 2.5 ml of dichloromethane, and the mixture is stirred at 25° C. for 2 h. The mixture is evaporated to dryness in vacuo, the residue is taken up in 10 ml of toluene, and the operation is repeated. The residue is employed in the subsequent reactions without further treatment.
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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